molecular formula C20H24ClNO3 B2389177 N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-isopropoxybenzamide CAS No. 1788559-98-7

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-isopropoxybenzamide

Cat. No.: B2389177
CAS No.: 1788559-98-7
M. Wt: 361.87
InChI Key: UGVAWIGGBDJUHX-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-isopropoxybenzamide is a synthetic organic compound characterized by its complex molecular structure

Scientific Research Applications

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-isopropoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Safety and Hazards

Like all chemicals, this compound should be handled with care. The specific safety hazards would depend on its physical and chemical properties, as well as its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylacetonitrile with methanol in the presence of a base to form 2-(3-chlorophenyl)-2-methoxypropionitrile. This intermediate is then reacted with 4-isopropoxybenzoyl chloride in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenols.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but with a nitro group instead of a methoxy group.

    N-(2-methoxyphenyl)-4-isopropoxybenzamide: Similar but lacks the chlorophenyl moiety.

Uniqueness

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-isopropoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and isopropoxy groups contribute to its solubility and reactivity, while the chlorophenyl moiety enhances its potential biological activity.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO3/c1-14(2)25-18-10-8-15(9-11-18)19(23)22-13-20(3,24-4)16-6-5-7-17(21)12-16/h5-12,14H,13H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVAWIGGBDJUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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